

# 2-Acetamido-4-fluorobenzoic acid CAS number 394-27-4

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## Compound of Interest

Compound Name: 2-Acetamido-4-fluorobenzoic acid

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An In-Depth Technical Guide to **2-Acetamido-4-fluorobenzoic Acid** (CAS: 394-27-4)

## Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **2-Acetamido-4-fluorobenzoic acid**, a key fluorinated building block in modern medicinal and organic chemistry. Designed for researchers, scientists, and drug development professionals, this guide delves into its chemical properties, robust synthesis protocols, analytical methodologies, and critical applications, grounding all information in authoritative scientific sources.

## Introduction: The Strategic Value of Fluorinated Anthranilic Acid Derivatives

**2-Acetamido-4-fluorobenzoic acid**, also known as N-Acetyl-4-fluoroanthranilic acid, belongs to a class of fluorinated aromatic compounds whose strategic importance in pharmaceutical research cannot be overstated.<sup>[1][2]</sup> The incorporation of a fluorine atom into an organic molecule can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity for biological targets.<sup>[3][4]</sup> The presence of the acetamido and carboxylic acid groups provides versatile handles for further chemical modification, making CAS 394-27-4 a valuable starting material for the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs).<sup>[5][6]</sup> Its precursor, 2-amino-4-fluorobenzoic acid, is a crucial intermediate in the synthesis of important drugs, including the second-generation

EGFR inhibitor, Afatinib.<sup>[7]</sup> This guide will focus on the N-acetylated derivative, exploring its synthesis, properties, and utility.

## Physicochemical & Computational Properties

A precise understanding of a molecule's properties is fundamental to its application in research and development. The key characteristics of **2-Acetamido-4-fluorobenzoic acid** are summarized below, compiled from reliable chemical databases.<sup>[2][8]</sup>

Property	Value	Source
CAS Number	394-27-4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[8]</a>
Molecular Formula	C <sub>9</sub> H <sub>8</sub> FNO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[8]</a>
Molecular Weight	197.16 g/mol	<a href="#">[2]</a> <a href="#">[8]</a>
Appearance	Solid	<a href="#">[1]</a>
Purity	Typically ≥98%	<a href="#">[2]</a>
Topological Polar Surface Area (TPSA)	66.4 Å <sup>2</sup>	<a href="#">[2]</a>
LogP	1.4823	<a href="#">[2]</a>
Hydrogen Bond Donors	2	<a href="#">[2]</a>
Hydrogen Bond Acceptors	2	<a href="#">[2]</a>
Rotatable Bonds	2	<a href="#">[2]</a>

These properties indicate a molecule with moderate lipophilicity and sufficient polarity to engage in hydrogen bonding, which is often crucial for target binding in drug design.

## Synthesis and Mechanistic Rationale

The most direct and common synthesis of **2-Acetamido-4-fluorobenzoic acid** involves the acetylation of its parent amine, 2-amino-4-fluorobenzoic acid. This transformation is a classic example of N-acylation.

## Synthesis Pathway Overview

The overall synthetic transformation is straightforward: the nucleophilic amino group of 2-amino-4-fluorobenzoic acid attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride.

Caption: Synthesis of **2-Acetamido-4-fluorobenzoic acid**.

## Detailed Experimental Protocol

This protocol is a robust, self-validating procedure adapted from standard organic synthesis methodologies for the N-acetylation of anilines.[9][10]

Objective: To synthesize **2-Acetamido-4-fluorobenzoic acid** from 2-amino-4-fluorobenzoic acid.

Materials:

- 2-Amino-4-fluorobenzoic acid (1.0 eq)
- Acetic anhydride (1.5 eq)
- Glacial acetic acid (as solvent)
- Deionized water
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Heating mantle and magnetic stirrer
- Filtration apparatus (Büchner funnel)

Step-by-Step Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-fluorobenzoic acid (e.g., 10.0 g, 64.5 mmol).
- Solvent and Reagent Addition: Add glacial acetic acid (e.g., 50 mL) to the flask. Stir the mixture to dissolve the starting material. Cautiously add acetic anhydride (e.g., 9.1 mL, 96.7

mmol, 1.5 eq) to the solution.

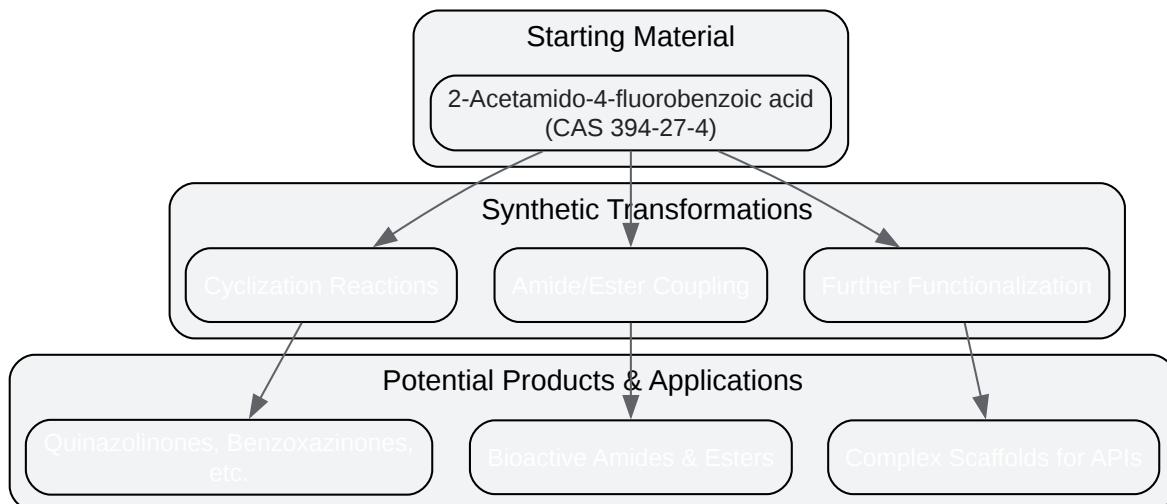
- Causality Note: Glacial acetic acid serves as a polar protic solvent that is compatible with the reaction conditions and helps to maintain solubility. Acetic anhydride is a powerful and readily available acetylating agent. An excess is used to ensure the complete conversion of the starting amine.
- Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours.
- Process Control: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane with a drop of acetic acid). The disappearance of the starting material spot indicates reaction completion.
- Work-up and Isolation: After 2 hours, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes. A precipitate should form. Pour the cooled mixture slowly into a beaker containing ice-cold deionized water (e.g., 200 mL) while stirring vigorously.
- Rationale: The product is less soluble in water than in acetic acid. Adding the reaction mixture to cold water causes the product to precipitate out of the solution, while unreacted acetic anhydride is hydrolyzed to the more soluble acetic acid.
- Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual acetic acid and other water-soluble impurities.
- Drying: Dry the collected solid product in a vacuum oven at 60-70 °C to a constant weight. The final product should be a solid.[\[1\]](#)

Expected Outcome: A high yield (typically >90%) of **2-Acetamido-4-fluorobenzoic acid** with purity suitable for most subsequent applications. Further purification can be achieved by recrystallization if necessary.

## Applications in Research and Drug Development

**2-Acetamido-4-fluorobenzoic acid** is primarily used as a versatile building block for synthesizing more complex molecules, particularly heterocyclic scaffolds of interest in medicinal chemistry.[5][11]

- **Heterocycle Synthesis:** The carboxylic acid and amide functionalities can be manipulated to construct various ring systems, such as quinazolinones, benzoxazinones, and other pharmacologically relevant structures.
- **Fragment-Based Drug Discovery (FBDD):** As a well-defined molecular fragment, it can be used in screening libraries to identify initial hits against biological targets. The fluorine atom serves as a valuable probe for NMR-based screening and can enhance binding properties.
- **Precursor for Advanced Intermediates:** It is a precursor to a wide range of substituted anthranilic acids and their derivatives, which are used in the synthesis of anti-inflammatory, anti-infective, and oncology agents.[3][6][11]



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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)